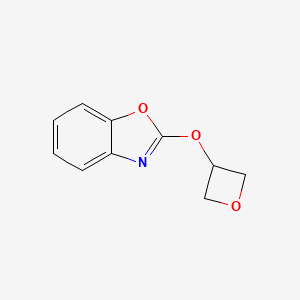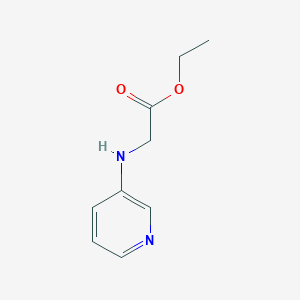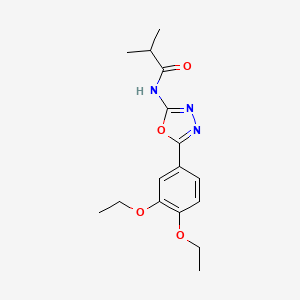
2-(Oxetan-3-yloxy)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Oxetan-3-yloxy)-1,3-benzoxazole” is a chemical compound that contains an oxetane ring and a benzoxazole ring . The oxetane ring is a three-membered cyclic ether, while the benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring .
Synthesis Analysis
The synthesis of oxetane derivatives often involves the ring-opening reaction of terminal epoxides . A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide has been reported . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxetane ring and a benzoxazole ring . The oxetane ring is a three-membered cyclic ether, which is a popular moiety in the pharmaceutical industry .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve the opening of the oxetane ring . For instance, oxetan-3-ol, a popular moiety in the pharmaceutical industry, could be prepared from a β-hydroxy ester intermediate via ring opening in epichlorohydrin .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Applications
2-(2-Arylphenyl)benzoxazole derivatives have been identified as novel and selective ligands for the enzyme cyclooxygenase-2 (COX-2), indicating their potential as anti-inflammatory agents. This selectivity towards COX-2 suggests a promising avenue for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects. The compounds synthesized in these studies exhibited comparable or superior anti-inflammatory potency to clinically used NSAIDs, highlighting their potential therapeutic utility (Seth et al., 2014).
Antimicrobial and Antifungal Activities
Benzoxazole derivatives have demonstrated significant antimicrobial and antifungal properties. These compounds exhibit a wide range of biological activities, including the ability to inhibit the growth of various bacteria and fungi strains, making them valuable in the development of new antimicrobial and antifungal agents. The diversity in their activity spectrum suggests that these compounds can be utilized to target a variety of pathogenic organisms, potentially offering solutions to drug-resistant infections (Bollu et al., 2017).
Anticancer Properties
Research has shown that certain benzoxazole derivatives possess potent anticancer activities. These compounds have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. Some derivatives displayed significant growth inhibition, indicating their potential as leads for developing new anticancer therapies. The selective toxicity towards cancer cells over noncancerous cells further underscores their therapeutic potential (Tangellamudi et al., 2018).
Fluorescent Probes and Material Science Applications
Benzoxazole derivatives have also found applications as fluorescent probes due to their photophysical properties. These compounds exhibit strong fluorescence, making them suitable for various applications, including sensing and imaging in biological systems. Their ability to bind selectively and sensitively to biological targets or ions can be exploited in designing novel diagnostic tools and sensors (Purkayastha & Chattopadhyay, 2003).
Mécanisme D'action
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This suggests that the compound could interact with various biological targets, depending on the specific functional groups attached to the oxetane ring.
Mode of Action
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . The oxetane moiety provides rigidification of the overall structure and acts as a hydrogen bond acceptor for a threonine-OH group in the binding pocket .
Biochemical Pathways
Oxetane-containing compounds have been shown to modulate kinase activity , which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
Oxetane is known to be more metabolically stable and lipophilicity neutral . This suggests that 2-(Oxetan-3-yloxy)-1,3-benzoxazole could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.
Result of Action
Oxetane-containing compounds have been shown to have antimicrobial activity . For instance, some oxetanyl-quinoline derivatives have shown good antibacterial activity against P. mirabilis and B. subtilis, and good antifungal activity against A. niger .
Action Environment
The stability and efficacy of oxetane-containing compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Propriétés
IUPAC Name |
2-(oxetan-3-yloxy)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEFKUYLZMRNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)
![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2766722.png)
![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride](/img/structure/B2766724.png)


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)

![3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2766732.png)
![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2766735.png)
![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)

